4-[(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]-4-oxobutanoic acid
Description
4-[(13-Methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]-4-oxobutanoic acid is a steroidal derivative featuring a cyclopenta[a]phenanthrene core, a hallmark of steroid frameworks. The compound is distinguished by a 4-oxobutanoic acid substituent linked via an ether bond at the C3 position of the steroid nucleus. The 17-oxo group and 13-methyl substituent are conserved features in many steroidal compounds, such as estrone (a precursor in estrogen biosynthesis) . The synthesis of such compounds typically involves O-alkylation or esterification of phenolic hydroxyl groups on the steroid core, as seen in related estrone derivatives .
Properties
IUPAC Name |
4-[(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-22-11-10-16-15-5-3-14(27-21(26)9-8-20(24)25)12-13(15)2-4-17(16)18(22)6-7-19(22)23/h3,5,12,16-18H,2,4,6-11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHNBNRUBKFQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Succinic anhydride reacts with the hydroxyl group at the C3 position of 13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol under basic conditions. The reaction proceeds via nucleophilic acyl substitution, forming the 4-oxobutanoate ester.
Experimental Protocol
-
Materials :
-
Steroid precursor (1.0 equiv, e.g., 13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol)
-
Succinic anhydride (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP, 0.1 equiv)
-
Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) as solvent
-
-
Procedure :
Stepwise Coupling Using Activated Succinate Intermediates
Synthesis of 4-Nitrophenyl Succinate Intermediate
Activation of succinic acid with 4-nitrophenol enhances electrophilicity, facilitating esterification with steroidal alcohols.
Protocol
-
Materials :
-
Succinic acid (1.0 equiv)
-
4-Nitrophenylacetonitrile (1.2 equiv)
-
Potassium carbonate (1.5 equiv)
-
DMSO as solvent
-
-
Procedure :
Esterification with Steroidal Alcohol
The activated succinate reacts with the steroid’s C3 hydroxyl group under mild conditions.
Protocol
-
Materials :
-
Steroid precursor (1.0 equiv)
-
4-Nitrophenyl succinate (1.2 equiv)
-
Triethylamine (TEA, 1.5 equiv)
-
Chloroform as solvent
-
-
Procedure :
Comparative Analysis of Methods
| Parameter | Direct Esterification | Stepwise Coupling |
|---|---|---|
| Reaction Time | 72 hours | 120 hours (total) |
| Yield | 45–52% | 52–65% |
| Purity | 90–95% | 85–90% |
| Scalability | Moderate | High |
| Cost Efficiency | Low (uses DMAP) | Moderate |
The stepwise method offers higher yields but requires additional steps for intermediate synthesis. Direct esterification is simpler but less efficient.
Optimization Strategies
Solvent Effects
Catalytic Enhancements
Temperature Control
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-[(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the oxo groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace certain functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxylated compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to this structure exhibit significant anticancer properties. For instance, derivatives of similar compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. A study on synthesized compounds showed promising results against the MCF-7 breast cancer cell line using MTT assays to measure viability and cell survival rates .
Steroidal Activity
The compound's structure suggests potential steroid-like activity. Steroidal compounds are known for their roles in hormone regulation and have been explored for their therapeutic effects in conditions such as hormone-dependent cancers and osteoporosis. The cyclopenta[a]phenanthrene core is reminiscent of steroid structures, which may contribute to its bioactivity .
Anti-inflammatory Properties
Preliminary studies suggest that compounds with similar structural motifs could possess anti-inflammatory properties. These properties are crucial for developing treatments for chronic inflammatory diseases and conditions such as arthritis .
Neuroprotective Effects
There is emerging evidence that certain derivatives may exhibit neuroprotective effects. Compounds that modulate neurotransmitter systems or reduce oxidative stress can be beneficial in treating neurodegenerative diseases like Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound often involves multi-step organic reactions that yield various derivatives with modified functional groups to enhance biological activity or solubility. For instance:
- Modification of the hydroxyl group can lead to increased lipophilicity and better membrane permeability.
- Alkylation or acylation reactions can be employed to create analogs with tailored pharmacokinetic profiles.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer (MCF-7) | 10 | |
| Compound B | Anti-inflammatory | 15 | |
| Compound C | Neuroprotective | 20 |
Case Study 1: Anticancer Efficacy
In a study published in Crystals, several derivatives were tested for their anticancer efficacy against the MCF-7 cell line. The results indicated that modifications to the core structure led to enhanced cytotoxicity compared to unmodified compounds .
Case Study 2: Neuroprotective Mechanism
Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce cell death by modulating oxidative stress pathways, highlighting their potential in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 4-[(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Key Comparisons
Structural Modifications and Solubility The target compound’s 4-oxobutanoic acid group confers higher polarity compared to esterified derivatives (e.g., compounds 7, 8) and sulfated analogs (e.g., estrone 3-O-sulfate) . This may enhance aqueous solubility, a critical factor in bioavailability. In contrast, methyl esters (e.g., compounds 7, 8) and spirocyclic derivatives (e.g., 3ap) exhibit reduced polarity, favoring lipid membrane permeability .
Synthetic Routes The target compound likely shares synthetic pathways with estrone derivatives, such as O-alkylation of phenolic hydroxyl groups under anhydrous, nitrogen-protected conditions (e.g., THF as solvent) . Compound 3ap, however, utilizes a palladium-catalyzed coupling strategy to construct its spirocyclic architecture, diverging from classical steroid functionalization .
Biological Interactions
- Estrone 3-O-sulfate and dehydroepiandrosterone 3-O-sulfate () are substrates for organic anion transporters (OAT2/OAT7), suggesting that sulfation at C3 facilitates renal excretion . The target compound’s carboxylic acid group may similarly interact with transporters but with distinct affinity.
- Fusidic acid derivatives (e.g., FA-14) demonstrate antimicrobial activity due to bulky substituents (e.g., chlorobenzoyl groups), a feature absent in the target compound .
Thermal Stability
- Melting points for lithocholic acid derivatives (105–126°C) suggest moderate thermal stability, likely influenced by hydrogen bonding (hydroxyl/oxo groups). The target compound’s melting behavior remains uncharacterized but may align with carboxylic acid derivatives (typically >100°C).
Spectroscopic Characterization
- Purity and structural confirmation for analogs rely on ¹H/¹³C NMR and HRMS , methods applicable to the target compound. The absence of spurious peaks in related compounds (e.g., compound 4 in ) supports rigorous analytical protocols .
Biological Activity
4-[(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]-4-oxobutanoic acid is a complex organic compound belonging to the class of steroid esters. Its intricate structure includes a cyclopenta[a]phenanthrene core and has been the subject of various studies to explore its biological activities.
Chemical Structure and Properties
The compound's IUPAC name is 4-[(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]-4-oxobutanoic acid. It has a molecular formula of C22H26O5 and features distinct functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26O5 |
| IUPAC Name | 4-[(13-methyl-17-oxo... |
| Molecular Weight | 374.45 g/mol |
| Structure Type | Steroid Ester |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structural features enable it to modulate various biochemical pathways. The mechanism involves:
- Binding Affinity : The compound can bind to steroid receptors or enzymes involved in metabolic pathways.
- Enzyme Modulation : It may inhibit or activate specific enzymes, influencing metabolic processes.
- Cell Signaling : The compound can affect signaling pathways by interacting with cellular receptors.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that certain derivatives exhibit low cytotoxicity in human cell lines at concentrations up to 10 μM .
Case Studies
- Study on Steroidal Esters : A study published in MDPI explored various steroidal compounds and their biological activities. It found that modifications in the steroid structure significantly influenced both antimicrobial and cytotoxic effects .
- Comparative Analysis : In comparative studies of similar compounds, it was noted that structural variations could lead to enhanced or diminished biological activity. This highlights the importance of specific functional groups in determining the overall efficacy of steroidal compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-[(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]-4-oxobutanoic acid?
- Methodology : Multi-step synthesis typically involves coupling the steroidal core (cyclopenta[a]phenanthrene derivative) with the 4-oxobutanoic acid moiety via nucleophilic substitution or esterification. Critical parameters include:
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., ketone oxidation) to prevent side reactions .
- Inert atmosphere : Use nitrogen/argon to protect reactive intermediates (e.g., Grignard reagents) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolating high-purity product .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical techniques :
- NMR spectroscopy : - and -NMR to verify stereochemistry and functional groups (e.g., ketone at δ 207–210 ppm for C=O) .
- X-ray crystallography : Resolve absolute configuration, especially for chiral centers in the steroidal backbone .
- LC-MS : Confirm molecular ion peak (e.g., [M+H] at m/z ~440) and assess purity (>95% by UV detection at 254 nm) .
Q. What are the recommended methods for analyzing stability and degradation products under experimental conditions?
- Forced degradation studies :
- Hydrolysis : Expose to 0.1M HCl/NaOH (37°C, 24h) and monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
- Oxidative stress : Treat with 3% HO and track peroxide-induced degradation using LC-MS/MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Approach :
- Modify substituents : Synthesize derivatives with variations in the steroidal core (e.g., methyl → ethyl) or 4-oxobutanoic acid chain (e.g., fluorophenyl substitution) .
- Biological assays : Test in vitro receptor binding (e.g., glucocorticoid/progesterone receptors) and in vivo efficacy (e.g., anti-inflammatory models) .
- Computational tools : Use molecular docking (AutoDock Vina) to predict binding affinities based on substituent polarity .
Q. What experimental strategies are used to investigate interactions with steroid hormone receptors?
- Competitive binding assays :
- Incubate radiolabeled ligands (e.g., -dexamethasone) with the compound and receptor-expressing cells (e.g., HEK293). Measure displacement via scintillation counting .
- Transcriptional activation : Transfect cells with receptor-responsive luciferase reporters and quantify luminescence after treatment .
Q. How can metabolic pathways and enzyme interactions be characterized for this compound?
- In vitro metabolism :
- Use liver microsomes (human/rat) and track metabolites via UPLC-QTOF-MS. Identify cytochrome P450 (CYP) involvement using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?
- Molecular dynamics (MD) simulations :
- Employ GROMACS/AMBER to simulate receptor-ligand complexes (100 ns trajectories) and analyze binding stability (RMSD/RMSF plots) .
- Free energy calculations : Use MM-PBSA/GBSA to estimate binding free energy contributions of key residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

